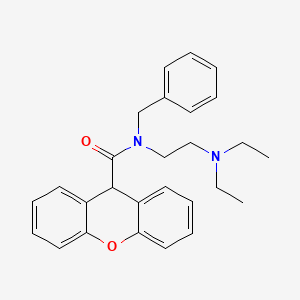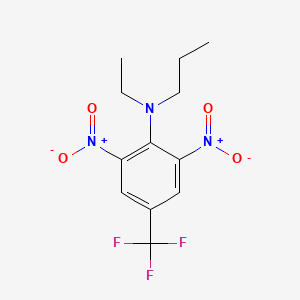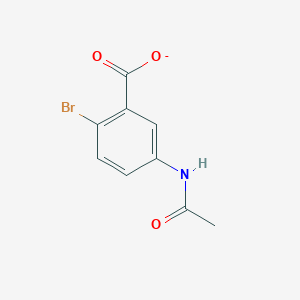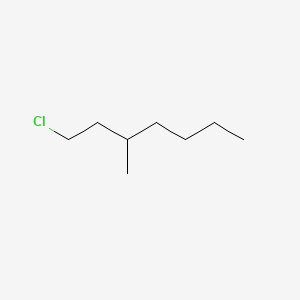
Phenylglyoxylic acid, phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylglyoxylic acid, phenylhydrazone is a derivative of phenylglyoxylic acid, where the keto group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research. Phenylglyoxylic acid itself is an organic compound with the formula C₆H₅C(O)CO₂H, and its phenylhydrazone derivative is formed by the reaction of phenylglyoxylic acid with phenylhydrazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylglyoxylic acid can be synthesized by the oxidation of mandelic acid with potassium permanganate or by the hydrolysis of benzoyl cyanide . The phenylhydrazone derivative is prepared by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid, phenylhydrazone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.
Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .
Applications De Recherche Scientifique
Phenylglyoxylic acid, phenylhydrazone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Phenylglyoxylic acid, phenylhydrazone can be compared with other similar compounds, such as:
Phenylglyoxylic acid: The parent compound, which lacks the phenylhydrazone group.
Benzoylformic acid: Another derivative of phenylglyoxylic acid with different functional groups.
Mandelic acid: A precursor to phenylglyoxylic acid, which undergoes oxidation to form the latter.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its phenylhydrazone group, which imparts distinct chemical and biological activities.
Propriétés
Numéro CAS |
728-95-0 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |
Clé InChI |
BJIRGSLXYCEUMW-SSZFMOIBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)





![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)







